molecular formula C6H12S B14157848 (E)-Isopropyl-1-propenylsulfide CAS No. 61865-99-4

(E)-Isopropyl-1-propenylsulfide

Katalognummer: B14157848
CAS-Nummer: 61865-99-4
Molekulargewicht: 116.23 g/mol
InChI-Schlüssel: IZLJYHRILGAGIM-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Isopropyl-1-propenylsulfide is an organic compound characterized by the presence of a sulfur atom bonded to an isopropyl group and a propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Isopropyl-1-propenylsulfide typically involves the reaction of isopropyl mercaptan with propenyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as transition metal complexes can also enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Isopropyl-1-propenylsulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (20-50°C).

    Reduction: Lithium aluminum hydride; low temperatures (-10 to 0°C).

    Substitution: Alkyl halides, strong bases; moderate temperatures (30-60°C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-Isopropyl-1-propenylsulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (E)-Isopropyl-1-propenylsulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The propenyl group can also participate in electrophilic addition reactions, further contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isopropyl-1-propenylsulfide: Lacks the (E)-configuration, leading to different chemical and biological properties.

    Propyl-1-propenylsulfide: Similar structure but with a propyl group instead of an isopropyl group.

    Methyl-1-propenylsulfide: Contains a methyl group, resulting in different reactivity and applications.

Uniqueness

(E)-Isopropyl-1-propenylsulfide is unique due to its (E)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This configuration can lead to enhanced selectivity in chemical reactions and potential biological activity compared to its isomers and analogs.

Eigenschaften

CAS-Nummer

61865-99-4

Molekularformel

C6H12S

Molekulargewicht

116.23 g/mol

IUPAC-Name

(E)-1-propan-2-ylsulfanylprop-1-ene

InChI

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4+

InChI-Schlüssel

IZLJYHRILGAGIM-SNAWJCMRSA-N

Isomerische SMILES

C/C=C/SC(C)C

Kanonische SMILES

CC=CSC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.